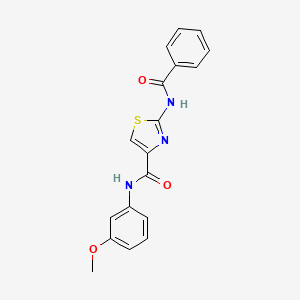![molecular formula C9H8N2O3 B2817922 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1699255-68-9](/img/structure/B2817922.png)
6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C9H8N2O3. This compound is characterized by its pyrrolo[2,3-B]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a methoxy group at the 6-position and a carboxylic acid group at the 2-position further defines its chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the construction of the pyrrolo[2,3-B]pyridine core followed by functionalization at the desired positions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-hydroxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, while reduction of the carboxylic acid group can produce 6-methoxy-1H-pyrrolo[2,3-B]pyridine-2-methanol .
Aplicaciones Científicas De Investigación
6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Lacks the methoxy and carboxylic acid groups, making it less reactive in certain chemical reactions.
6-Hydroxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its chemical properties and reactivity.
6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
The presence of both a methoxy group and a carboxylic acid group in 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-5-4-6(9(12)13)10-8(5)11-7/h2-4H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSSEMQCSJXNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1699255-68-9 |
Source


|
| Record name | 6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B2817841.png)
![2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2817843.png)
![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2817847.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2817849.png)
![N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2817852.png)
![ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B2817853.png)
![methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2817854.png)



![2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide](/img/structure/B2817860.png)
